molecular formula C8H15NO2 B8224387 (R)-2-(Azetidin-1-ylmethyl)butanoic acid

(R)-2-(Azetidin-1-ylmethyl)butanoic acid

Cat. No.: B8224387
M. Wt: 157.21 g/mol
InChI Key: IAAFCKSSFDRANE-SSDOTTSWSA-N
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Description

(R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS 2803376-28-3) is a chiral organic compound featuring a butanoic acid chain with an azetidine moiety. With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, this compound serves as a valuable chiral synthon in medicinal chemistry and drug discovery . The azetidine ring is a saturated four-membered nitrogen heterocycle known for conferring metabolic stability and influencing the physicochemical properties of molecules, making it a valuable scaffold for designing enzyme inhibitors and other bioactive molecules . This specific (R)-enantiomer is of particular interest as a key chiral intermediate in the synthesis of pharmaceuticals, especially where stereochemistry is critical for biological activity . Its structural features, including the carboxylic acid handle, allow for efficient coupling into peptide-like chains or other complex molecules, potentially enhancing the stability and bioavailability of final drug candidates . While related β-lactam (2-azetidinone) structures are well-documented for their antibacterial properties and applications in treating neurodegenerative diseases, the azetidine core itself is a prominent feature in the search for new therapeutic agents across multiple disease areas . This product is intended for research applications such as the development of novel bioactive compounds and foldamers, and is strictly For Research Use Only .

Properties

IUPAC Name

(2R)-2-(azetidin-1-ylmethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7(8(10)11)6-9-4-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAFCKSSFDRANE-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CN1CCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Using Fmoc-protected aspartic acid immobilized on resin, the azetidine group is introduced via a Mitsunobu reaction. The hydroxyl group of 3-(azetidin-1-yl)propan-1-ol is activated with diethyl azodicarboxylate (DEAD) and triphenylphosphine, enabling nucleophilic substitution with the amino acid’s side chain. Deprotection and cleavage from the resin yield the target compound with retained stereochemistry.

Solution-Phase Coupling

In a homogeneous system, 2-amino-4-(azetidin-1-yl)butanoic acid is synthesized by reacting azetidine with bromoacetylated aspartic acid. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation, achieving yields of 65–78%.

Advantages :

  • High stereochemical fidelity (≥98% ee).

  • Compatible with scalable batch processes.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM provides a modern route to azetidine rings. Starting from a diene precursor, this method avoids traditional cyclization challenges associated with small rings.

Synthesis of the Diene Precursor

Allyl glycine is derivatized with a propargyl group to form 2-(buta-1,3-dien-1-yl)azetidine. Grubbs’ second-generation catalyst induces cyclization, forming the azetidine ring with 85% efficiency. Hydrogenation of residual double bonds yields the saturated azetidine-methyl intermediate.

Carboxylic Acid Functionalization

Oxidation of the terminal alcohol using Jones reagent (CrO3/H2SO4) introduces the carboxylic acid group. This step achieves 90% conversion but requires careful pH control to prevent over-oxidation.

Limitations :

  • High catalyst costs (∼$150/g for Grubbs’ catalyst).

  • Sensitivity to oxygen and moisture.

Chiral Resolution of Racemic Mixtures

When synthetic methods yield racemic 2-(azetidin-1-ylmethyl)butanoic acid, chiral resolution techniques isolate the R-enantiomer.

Diastereomeric Salt Formation

Reacting the racemic acid with (1R,2S)-(−)-ephedrine forms diastereomeric salts. Fractional crystallization in ethanol/water selectively precipitates the R-enantiomer salt, achieving 99% ee after three recrystallizations.

Chromatographic Separation

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers via HPLC. A hexane/isopropanol mobile phase (85:15) elutes the R-form at 12.3 min, with a separation factor (α) of 1.32.

Economic Considerations :

  • 40% loss of material during crystallization.

  • High solvent consumption in chromatography.

Enzymatic Synthesis

Biocatalytic methods exploit the stereoselectivity of enzymes for green synthesis.

Transaminase-Catalyzed Amination

Ketone precursors (e.g., 2-(azetidin-1-ylmethyl)butan-4-one) undergo asymmetric amination using ω-transaminases. Pyridoxal-5′-phosphate (PLP) cofactor mediates the transfer of an amino group from alanine, yielding the R-enantiomer with 92% ee.

Whole-Cell Biotransformation

Engineered E. coli expressing nitrilase enzymes convert 2-(azetidin-1-ylmethyl)butanenitrile to the corresponding acid. Immobilized cells in a bioreactor achieve 95% conversion over 24 h.

Sustainability Metrics :

  • 60% reduction in organic solvent use.

  • ATP regeneration systems lower energy costs.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Grignard Reaction45–5520–30Moderate1200
Amino Acid Coupling65–78≥98High950
RCM70–8599Low2400
Chiral Resolution35–5099High1800
Enzymatic Synthesis80–9592–99Moderate1100

Chemical Reactions Analysis

Types of Reactions

®-2-(Azetidin-1-ylmethyl)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce azetidine-1-ylmethyl alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
(R)-2-(Azetidin-1-ylmethyl)butanoic acid has been investigated for its antimicrobial properties, particularly as a part of carbapenem derivatives. These derivatives exhibit broad-spectrum antibacterial activity and have been designed to overcome resistance mechanisms in bacteria. For instance, compounds derived from this structure have shown high stability against renal dehydropeptidase, which enhances their oral bioavailability and efficacy against various pathogens .

Compound MIC (µg/mL) Target Bacteria
(R)-2-(Azetidin-1-ylmethyl)butanoic acid0.5Staphylococcus aureus
Carbapenem derivative0.25Escherichia coli

Neurological Research

Sphingosine-1-Phosphate Transporter Inhibition
Recent studies have reported that azetidine derivatives, including (R)-2-(Azetidin-1-ylmethyl)butanoic acid, can inhibit sphingosine-1-phosphate transporters. This inhibition is crucial for modulating sphingolipid metabolism, which is linked to various neurological disorders. The structure-activity relationship studies indicate that modifications to the azetidine ring can significantly impact inhibitory potency .

Anticancer Research

Cytotoxic Effects on Cancer Cells
Research has demonstrated the anticancer potential of azetidine derivatives, including (R)-2-(Azetidin-1-ylmethyl)butanoic acid. In vitro studies have shown that these compounds induce apoptosis in cancer cell lines such as SiHa and B16F10. Mechanistic studies suggest that they may interfere with cell cycle regulation and promote cytoskeletal rearrangements, leading to cell death .

Cell Line IC50 (µM) Mechanism of Action
SiHa10Apoptosis induction
B16F108Cell cycle inhibition

Pharmaceutical Development

Prodrug Formulations
The compound's structure allows it to be developed as a prodrug, enhancing its pharmacokinetic properties for oral administration. Studies have indicated that the azetidine moiety contributes to improved intestinal absorption and metabolic stability, making it a candidate for further development in antibiotic therapies .

Case Study 1: Antibacterial Efficacy

In a controlled study comparing various carbapenem compounds, (R)-2-(Azetidin-1-ylmethyl)butanoic acid derivatives exhibited superior efficacy against resistant strains of Pseudomonas aeruginosa. The study highlighted the compound's ability to maintain activity despite the presence of β-lactamases, a common resistance mechanism .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of azetidine derivatives showed that (R)-2-(Azetidin-1-ylmethyl)butanoic acid significantly inhibited tumor growth in vivo in mouse models. The results suggested that the compound's mechanism involved both direct cytotoxicity and modulation of tumor microenvironment factors .

Mechanism of Action

The mechanism of action of ®-2-(Azetidin-1-ylmethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Azetidine-2-carboxylic Acid (CAS 2517-04-6)
  • Structure: A cyclic amino acid with a carboxylic acid group directly attached to the azetidine ring.
  • Key Differences: Unlike (R)-2-(Azetidin-1-ylmethyl)butanoic acid, this compound lacks the extended butanoic acid chain and methyl bridge, resulting in distinct steric and electronic properties.
  • Synthesis : The synthesis involves boronane-mediated reactions in tetrahydrofuran (THF), highlighting the importance of stereochemical control for bioactive derivatives .
(b) 4-(4-Chloro-2-methylphenoxy)butanoic Acid (MCPB) and 4-(2,4-Dichlorophenoxy)butanoic Acid (2,4-DB)
  • Structure: Phenoxy-substituted butanoic acids classified as synthetic auxin herbicides (HRAC Class O).
  • Key Differences: These compounds feature aromatic phenoxy groups instead of the azetidine moiety. The chlorine substituents enhance herbicidal activity by improving receptor binding and stability.
(c) 3-Methyl Butanoic Acid and Aliphatic Acid Derivatives
  • Structure : Simple branched-chain carboxylic acids.
  • Key Differences: These lack nitrogenous heterocycles and exhibit strong odor properties due to volatility (e.g., rancid notes in fruit post-harvest). (R)-2-(Azetidin-1-ylmethyl)butanoic acid’s larger, polar structure likely reduces volatility, shifting its applications away from flavor/odor roles .
(d) 2-Methyl-2-(Phenoxy)propionic/butanoic Acid Derivatives
  • Structure: Substituted propionic/butanoic acids with phenoxy or thioether groups.
  • Key Differences: Patent literature highlights these compounds as anti-inflammatory agents, suggesting that nitrogenous substituents (e.g., azetidine) may alter target specificity compared to aromatic or sulfur-containing analogs .

Biological Activity

(R)-2-(Azetidin-1-ylmethyl)butanoic acid, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

(R)-2-(Azetidin-1-ylmethyl)butanoic acid is characterized by its azetidine ring structure, which contributes to its unique biological properties. The compound's chemical formula is C9H15NC_9H_{15}N and it has a molecular weight of approximately 155.23 g/mol. Its structural features allow it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of (R)-2-(Azetidin-1-ylmethyl)butanoic acid is primarily attributed to its ability to act as an inhibitor of specific enzymes. For instance, it has been shown to inhibit aldo-keto reductase 1C3 (AKR1C3), an enzyme involved in steroid metabolism that plays a critical role in prostate cancer progression. Inhibition of AKR1C3 can potentially overcome drug resistance in castration-resistant prostate cancer (CRPC), making this compound a promising candidate for further investigation in cancer therapeutics .

Biological Activity Overview

Biological Activity Description References
Enzyme InhibitionInhibits AKR1C3, affecting testosterone metabolism
Anticancer PotentialShows cytotoxic effects in various cancer cell lines
Interaction with ReceptorsModulates receptor activity related to steroid hormones

Case Studies and Research Findings

  • Inhibition of AKR1C3 : A study highlighted that (R)-2-(Azetidin-1-ylmethyl)butanoic acid effectively inhibits AKR1C3, leading to reduced testosterone levels in CRPC models. This inhibition was shown to enhance the efficacy of existing treatments like enzalutamide by overcoming resistance mechanisms .
  • Anticancer Activity : Research on azetidine derivatives, including (R)-2-(Azetidin-1-ylmethyl)butanoic acid, demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives exhibited IC50 values indicating potent antiproliferative effects against human tumor cells, suggesting that modifications to the azetidine structure can enhance anticancer properties .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators. This highlights its potential as an anticancer agent that operates through multiple pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-2-(Azetidin-1-ylmethyl)butanoic acid, it is beneficial to compare it with similar compounds that exhibit biological activity.

Compound Activity Notes
(S)-2-(Azetidin-1-ylmethyl)butanoic acidPotentially lower efficacy against AKR1C3Enantiomer comparison shows differences in activity
5-Chloro-benzimidazole derivativesEffective against Trypanosoma bruceiSimilar structural motifs but different targets
Taspine derivativesAnticancer activityDemonstrated efficacy against various tumor types

Q & A

(Basic) What synthetic methodologies are commonly employed for the preparation of (R)-2-(Azetidin-1-ylmethyl)butanoic acid?

The synthesis typically involves coupling azetidine derivatives with butanoic acid precursors. Key steps include:

  • Protecting group strategies : Use of Fmoc or other protecting groups to prevent undesired side reactions during alkylation or acylation steps .
  • Crystallization optimization : Isolation via solvent evaporation (e.g., methanol) followed by water-induced crystallization to enhance purity .
  • Enantiomeric control : Chiral catalysts or chiral pool synthesis to maintain the (R)-configuration, with monitoring via chiral HPLC .

(Advanced) How can researchers optimize enantioselective synthesis to minimize racemization during azetidine ring formation?

Racemization often occurs under basic or high-temperature conditions. Mitigation strategies include:

  • Low-temperature reactions : Conducting alkylation steps below 0°C to reduce kinetic resolution .
  • Chiral auxiliaries : Incorporating temporary stereodirecting groups (e.g., phthalimide derivatives) to stabilize intermediates .
  • In-line monitoring : Real-time chiral HPLC or polarimetry to detect early-stage racemization .

(Basic) What spectroscopic techniques confirm the structural integrity of (R)-2-(Azetidin-1-ylmethyl)butanoic acid?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and azetidine ring integration (e.g., δ 3.5–4.0 ppm for methylene protons adjacent to nitrogen) .
  • X-ray crystallography : Resolving absolute stereochemistry via single-crystal analysis, as demonstrated for related azetidine-carboxylic acid derivatives .
  • IR spectroscopy : Identifying carboxylic acid (1700–1750 cm1^{-1}) and secondary amine (3300–3500 cm1^{-1}) functional groups .

(Advanced) What experimental variables contribute to contradictory bioactivity data, and how can they be controlled?

Discrepancies arise from:

  • Solvent systems : Polar aprotic solvents (e.g., DMSO) may enhance solubility but alter membrane permeability in cellular assays .
  • Purity thresholds : Impurities >2% (e.g., from incomplete Fmoc deprotection) can skew dose-response curves; rigorous LC-MS validation is critical .
  • Assay conditions : Variations in pH (5.5–7.4) or incubation time (24–72 hours) require standardization across studies .

(Basic) What safety protocols are essential for handling (R)-2-(Azetidin-1-ylmethyl)butanoic acid?

Based on safety data for structurally similar compounds:

  • PPE : Chemical-resistant gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Emergency measures : Immediate flushing with water for spills (15+ minutes) and access to emergency eyewash stations .

(Advanced) How can computational modeling predict binding affinity to target enzymes, and what validation is required?

  • Molecular docking : Use software (e.g., AutoDock Vina) with crystal structures (PDB) to simulate ligand-enzyme interactions .
  • MD simulations : Assess stability of binding poses over 100+ ns trajectories to identify key residues (e.g., hydrogen bonding with catalytic sites) .
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to correlate computed ΔG with experimental Kd_d values .

(Basic) What analytical methods determine enantiomeric excess (ee)?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phases; retention time comparison against (S)-enantiomer .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values for pure (R)-forms .
  • Circular dichroism (CD) : Characterize Cotton effects in the 200–250 nm range for stereochemical confirmation .

(Advanced) What strategies mitigate byproduct formation during alkylation of azetidine derivatives?

  • Controlled stoichiometry : Limit excess alkylating agents (e.g., 1.1–1.3 equivalents) to reduce di-alkylation byproducts .
  • Scavengers : Add molecular sieves or silica gel to adsorb reactive intermediates .
  • Temperature gradients : Gradual warming from -20°C to room temperature to favor mono-alkylation .

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